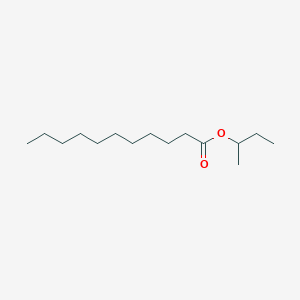

Butan-2-yl undecanoate

Description

Properties

CAS No. |

55195-22-7 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

butan-2-yl undecanoate |

InChI |

InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-13-15(16)17-14(3)5-2/h14H,4-13H2,1-3H3 |

InChI Key |

ZLJLKUVRZIIDBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)OC(C)CC |

Origin of Product |

United States |

Preparation Methods

Table 1: Fischer Esterification Optimization

| Acid Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 130 | 1:3 | 78 |

| p-TSA | 140 | 1:4 | 85 |

| Amberlyst-15 | 120 | 1:2.5 | 65 |

Excess butan-2-ol shifts equilibrium toward ester formation, though prolonged heating risks dehydration of the secondary alcohol.

Transesterification of Ethyl Undecanoate

Transesterification with butan-2-ol using metal oxide catalysts offers superior selectivity. Cu-deposited $$V2O5$$ (3 mol% Cu) achieves 91% yield at 100°C in solvent-free conditions.

Reaction Mechanism:

$$

\text{CH}3(CH2)9COOEt + \text{CH}3CH(OH)CH2CH3 \xrightarrow{\text{Cu-V}2\text{O}5} \text{CH}3(CH2)9COOCH(CH3)CH2CH3 + EtOH

$$

Table 2: Catalyst Performance in Transesterification

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| $$V2O5$$ | 100 | 23 | 56 | 64 |

| Cu-$$V2O5$$ | 100 | 16 | 91 | 95 |

| $$Nb2O5$$ | 100 | 23 | 3.4 | 35 |

The Cu-$$V2O5$$ system enhances Lewis acidity, facilitating alkoxide intermediate formation while minimizing diol byproducts.

Acid Chloride Alkylation

Undecanoyl chloride reacts with butan-2-ol in the presence of triethylamine (1.2 equiv) at 0–25°C:

$$

\text{CH}3(CH2)9COCl + \text{CH}3CH(OH)CH2CH3 \xrightarrow{\text{NEt}3} \text{CH}3(CH2)9COOCH(CH3)CH2CH_3 + \text{HCl}

$$

Yields exceed 90% within 2 hours, though moisture sensitivity limits scalability.

Cobalt-Catalyzed Dehydrogenative Coupling

Cobalt complexes (e.g., [Co]-1, 3 mol%) with TMFP-BF₄ (2.0 equiv) in toluene enable direct coupling of undecanoic acid and butan-2-ol via dehydrogenative pathways:

$$

\text{RCOOH} + \text{R'OH} \xrightarrow{\text{Co catalyst}} \text{RCOOR'} + \text{H}_2

$$

Table 3: Cobalt Catalysis Conditions

| Catalyst | Solvent | Additive | Time (h) | Yield (%) |

|---|---|---|---|---|

| [Co]-1 | Toluene | TMDSO (4.0 eq) | 24 | 82 |

| [Co]-2 | THF | TMDSO (2.0 eq) | 18 | 75 |

This method avoids stoichiometric activating agents, aligning with green chemistry principles.

Industrial-Scale Synthesis

Patents from The British Petroleum Company (US4665213 A1) and Sasol Technology (US2009/12323 A1) describe continuous-flow reactors for butan-2-yl undecanoate production. Key features include:

- Reactor Type : Fixed-bed with $$ZrO_2$$-supported sulfonic acid resins.

- Throughput : 500 kg/day at 90% conversion.

- Purity : >99% after molecular distillation.

Comparative Analysis of Methods

Table 4: Method Efficiency Metrics

| Method | Cost | Scalability | Environmental Impact | Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | Low | Moderate | High (acid waste) | 78–85 |

| Transesterification | Moderate | High | Low (recyclable catalyst) | 91 |

| Acid Chloride | High | Low | Moderate (HCl byproduct) | 90 |

| Cobalt Catalysis | High | Moderate | Low | 75–82 |

Transesterification using Cu-$$V2O5$$ emerges as the optimal balance of yield, cost, and sustainability.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl undecanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butan-2-ol and undecanoic acid.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Alcohol and a catalyst like sodium methoxide.

Major Products Formed

Hydrolysis: Butan-2-ol and undecanoic acid.

Reduction: Butan-2-ol and undecanol.

Transesterification: A new ester and alcohol.

Scientific Research Applications

Butan-2-yl undecanoate has various applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of butan-2-yl undecanoate involves its hydrolysis in biological systems to release butan-2-ol and undecanoic acid. These products can then interact with various molecular targets and pathways. For example, undecanoic acid may exhibit antimicrobial activity by disrupting microbial cell membranes.

Comparison with Similar Compounds

Structural Analogues

Acyl Chain Length Variations

- Butan-2-yl Pentanoate (C₉H₁₈O₂): A shorter-chain ester (5-carbon acyl group) with applications in flavoring agents. Its reduced lipophilicity results in faster metabolic clearance compared to undecanoate .

- Butan-2-yl (Z)-Dodec-5-enoate: A 12-carbon unsaturated ester used as a moth pheromone (e.g., EFETOV-S-5). The double bond at position 5 and stereochemistry (R/S configuration) critically influence biological activity, as seen in its specificity for attracting Jordanita notata moths .

Functional Group Variations

- Butan-2-yl Diethyl Phosphate (C₈H₁₉O₄P): A phosphate ester with distinct reactivity and applications in industrial chemistry. Unlike carboxylic esters, phosphate esters are less stable in biological systems, limiting their pharmaceutical use .

Key Findings :

- Chain Length and Lipophilicity: Longer acyl chains (e.g., undecanoate vs. pentanoate) enhance metabolic stability and prolong activity .

- Stereochemical Effects: The (R)- and (S)-enantiomers of butan-2-yl esters exhibit species-specific bioactivity.

Pharmacokinetic Considerations

Oral testosterone undecanoate’s efficacy contrasts with general poor bioavailability of esterified androgens, highlighting the role of formulation (e.g., solubilization in oily matrices) in enhancing absorption .

Q & A

Q. What is the standard synthetic route for preparing enantiomerically pure butan-2-yl undecanoate derivatives?

The synthesis involves reacting (Z)-dodec-5-enoyl chloride with enantiopure (2R)- or (2S)-butan-2-ol in anhydrous benzene using pyridine as a catalyst. The reaction is conducted under reflux for 1 hour, followed by filtration to remove pyridine hydrochloride. Subsequent purification includes washing with 5% HCl (to remove excess pyridine) and 10% NaOH (to eliminate unreacted acid/alcohol), followed by rotary evaporation to isolate the product. Purity (75–85%) is confirmed via HPLC .

Q. How are this compound derivatives structurally characterized to confirm ester formation?

Key methods include nuclear magnetic resonance (NMR) for verifying ester linkage formation and gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation. High-performance liquid chromatography (HPLC) is used to assess enantiomeric purity, with retention times and peak areas compared to standards .

Q. What biological assays are used to test the attractant efficacy of this compound derivatives in entomological research?

Field experiments utilize Delta traps with rubber dispensers loaded with 50 µl of the synthesized ester. Positive controls (e.g., EFETOV-2, a racemic mixture) and negative controls (empty dispensers) are included. Efficacy is quantified by counting species-specific male captures over defined intervals, with statistical validation via ANOVA and Dunnett’s tests .

Advanced Research Questions

Q. How does stereochemistry influence the species-specific bioactivity of this compound derivatives in Zygaenidae moths?

Enantiomers exhibit distinct ecological roles: (2S)-butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-S-5) attracts Adscita geryon, while the (2R)-enantiomer (EFETOV-S-5) targets Jordanita notata. This specificity suggests chirality-dependent binding to olfactory receptors, which can be further studied using electrophysiological assays or molecular docking simulations .

Q. What methodologies optimize the reaction yield and enantiopurity of this compound derivatives during synthesis?

Yield optimization involves adjusting reaction stoichiometry (e.g., molar ratios of alcohol to acyl chloride), temperature control (reflux vs. room temperature), and solvent selection (anhydrous benzene vs. dichloromethane). Enantiopurity is enhanced via chiral column chromatography or enzymatic resolution, with real-time monitoring via chiral HPLC .

Q. How can discrepancies in field efficacy data for this compound-based pheromones be resolved?

Discrepancies may arise from environmental factors (e.g., temperature, humidity) or interspecies variability. Solutions include:

- Conducting dose-response studies to establish optimal lure concentrations.

- Replicating trials across multiple seasons and geographical regions.

- Using mass spectrometry to verify compound stability in dispensers under field conditions .

Methodological Considerations

Q. What quality control measures ensure the reliability of synthesized this compound derivatives?

Rigorous protocols include:

- Raw material verification : Sourcing enantiopure butan-2-ol and confirming acyl chloride purity via FT-IR.

- In-process checks : Monitoring reaction completion via thin-layer chromatography (TLC).

- Final product validation : HPLC for purity (>85%), GC-MS for structural confirmation, and Karl Fischer titration for residual solvent analysis .

Q. How are field studies designed to minimize confounding variables when testing pheromone activity?

Experimental designs incorporate:

- Randomized block layouts : To account for microhabitat variations.

- Blinded data collection : To reduce observer bias.

- Statistical power analysis : To determine sample size adequacy before trials.

- Environmental monitoring : Recording temperature, wind speed, and humidity during trials .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing species-specific attraction data in pheromone studies?

Use ANOVA with post-hoc Dunnett’s tests to compare treatment groups against controls. For non-normal data, apply Kruskal-Wallis tests. Multivariate analysis (e.g., principal component analysis) can identify environmental covariates influencing efficacy .

Q. How can researchers address batch-to-batch variability in synthesized this compound derivatives?

Implement a quality-by-design (QbD) framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.